

# Technical Support Center: [Ala17]-MCH Powder

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## Compound of Interest

Compound Name: [Ala17]-MCH

Cat. No.: B15607526

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of [Ala17]-Melanin-Concentrating Hormone ([Ala17]-MCH) powder. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to ensure the successful application of [Ala17]-MCH in your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is [Ala17]-MCH and what is its primary mechanism of action?

A1: [Ala17]-MCH is a synthetic analog of the native neuropeptide Melanin-Concentrating Hormone (MCH). It functions as a potent agonist for the MCH Receptor 1 (MCHR1), and to a lesser extent, MCH Receptor 2 (MCHR2).[1] MCHR1 is a G protein-coupled receptor (GPCR) that, upon activation by [Ala17]-MCH, primarily couples to Gi and Gq proteins.[2] This dual coupling leads to two main signaling cascades: the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels (via Gi), and the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca<sup>2+</sup>) (via Gq).[3][4]

Q2: What are the recommended storage conditions for [Ala17]-MCH powder and its reconstituted solutions?

A2: Proper storage is crucial to maintain the integrity and activity of [Ala17]-MCH. For long-term storage, the lyophilized powder should be kept at -20°C for up to one year or at -80°C for up to two years, sealed and protected from moisture.[1] Once reconstituted, the stability of the solution depends on the storage temperature. For short-term storage, the solution can be kept

at 4°C for up to one week. For longer-term storage, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months.<sup>[1]</sup> Avoid repeated freeze-thaw cycles.

Q3: How should I reconstitute lyophilized **[Ala17]-MCH** powder?

A3: To reconstitute **[Ala17]-MCH** powder, it is recommended to use sterile, high-purity water or an appropriate buffer.<sup>[5][6]</sup> For cell-based assays, dissolving the powder in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution is a common practice. This stock can then be further diluted in the desired aqueous-based assay buffer. For a 10 mM stock solution in DMSO, you would add 44.02 µL of DMSO to 1 mg of **[Ala17]-MCH** powder.<sup>[1]</sup> Ensure the powder is completely dissolved by gentle vortexing or pipetting.

Q4: What is the solubility of **[Ala17]-MCH**?

A4: **[Ala17]-MCH** is soluble in water up to 2 mg/mL.<sup>[5][6]</sup> It is also soluble in DMSO at a concentration of 25 mg/mL with the aid of ultrasonication.<sup>[1]</sup> When preparing aqueous solutions, it is advisable to use a buffer at a physiological pH.

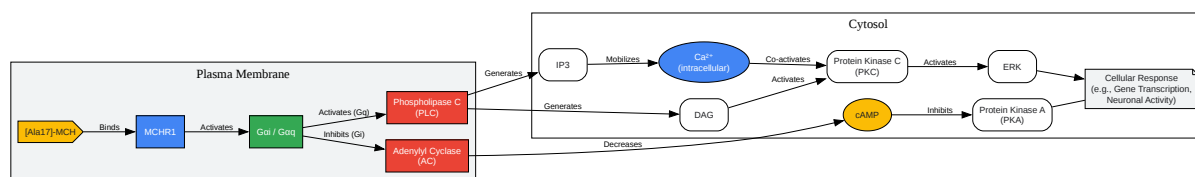
## Quantitative Data Summary

The following table summarizes key quantitative data for **[Ala17]-MCH** to facilitate experimental planning.

Parameter	Value	Reference
Receptor Binding Affinity (Ki)		
MCHR1	0.16 nM	[1]
MCHR2	34 nM	[1]
Receptor Binding Affinity (Kd)		
MCHR1	0.37 nM	[1]
Functional Potency (EC50)		
MCHR1	17 nM	[5]
MCHR2	54 nM	[5]
Solubility		
Water	≤ 2 mg/mL	[5][6]
DMSO	25 mg/mL (with sonication)	[1]
Storage Stability (Powder)		
-20°C	1 year	[1]
-80°C	2 years	[1]
Storage Stability (Solution)		
4°C	Up to 1 week	
-20°C	1 month	[1]
-80°C	6 months	[1]

## MCHR1 Signaling Pathway

Activation of MCHR1 by **[Ala17]-MCH** initiates a bifurcated signaling cascade through Gi and Gq proteins, leading to the modulation of key second messengers.



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### MCHR1 Signaling Cascade

## Experimental Protocols

### Reconstitution of [Ala17]-MCH for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution of [Ala17]-MCH in DMSO, suitable for dilution in aqueous buffers for cell-based assays.

#### Materials:

- [Ala17]-MCH lyophilized powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated micropipettes and sterile tips

#### Procedure:

- Before opening, briefly centrifuge the vial of lyophilized [Ala17]-MCH powder to ensure all the powder is at the bottom of the vial.

- Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For 1 mg of **[Ala17]-MCH** (MW: 2271.71 g/mol ), 44.02  $\mu$ L of DMSO is needed for a 10 mM stock.
- Carefully add the calculated volume of DMSO to the vial of **[Ala17]-MCH** powder.
- Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as recommended.

## MCHR1-Mediated Calcium Mobilization Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium in response to **[Ala17]-MCH** stimulation in cells expressing MCHR1.

### Materials:

- CHO-K1 or HEK293 cells stably expressing human MCHR1
- Cell culture medium (e.g., Ham's F-12K with 10% FBS)
- Black, clear-bottom 96-well or 384-well cell culture plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- **[Ala17]-MCH** stock solution (reconstituted as described above)
- Fluorescence microplate reader with kinetic reading capabilities

### Procedure:

- **Cell Plating:** Seed the MCHR1-expressing cells into the black, clear-bottom microplates at an appropriate density and culture overnight to allow for cell attachment.

- **Dye Loading:** The following day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
- **Compound Preparation:** Prepare serial dilutions of the **[Ala17]-MCH** stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve.
- **Data Acquisition:** Place the cell plate into the fluorescence plate reader. Set the instrument to monitor fluorescence changes over time.
- **Compound Addition:** After establishing a stable baseline fluorescence reading, add the diluted **[Ala17]-MCH** solutions to the wells.
- **Measurement:** Immediately begin recording the fluorescence intensity at regular intervals to capture the transient increase in intracellular calcium.
- **Data Analysis:** The change in fluorescence is indicative of the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the **[Ala17]-MCH** concentration to generate a dose-response curve and determine the EC50 value.

#### Calcium Mobilization Assay Workflow

## Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low or no biological activity of reconstituted [Ala17]-MCH	<ul style="list-style-type: none"><li>- Improper storage of powder or solution.</li><li>- Repeated freeze-thaw cycles.</li><li>- Incorrect reconstitution solvent.</li><li>- Degradation of the peptide.</li></ul>	<ul style="list-style-type: none"><li>- Ensure powder and solutions are stored at the recommended temperatures and protected from moisture.</li><li>- Aliquot stock solutions to avoid multiple freeze-thaw cycles.</li><li>- Use high-purity, anhydrous DMSO for initial stock preparation.</li><li>- Use freshly prepared solutions for experiments.</li></ul>
Precipitation of [Ala17]-MCH in aqueous buffer	<ul style="list-style-type: none"><li>- Exceeding the solubility limit.</li><li>- Poor mixing.</li><li>- Incompatible buffer components.</li></ul>	<ul style="list-style-type: none"><li>- Ensure the final concentration in the aqueous buffer does not exceed the solubility limit.</li><li>- Vortex or sonicate briefly after dilution.</li><li>- Test the solubility of [Ala17]-MCH in your specific buffer system before proceeding with the experiment.</li></ul>
High variability in cell-based assay results	<ul style="list-style-type: none"><li>- Inconsistent cell seeding density.</li><li>- Uneven dye loading.</li><li>- Pipetting errors during compound addition.</li><li>- Cell health issues.</li></ul>	<ul style="list-style-type: none"><li>- Ensure a uniform single-cell suspension before seeding.</li><li>- Optimize dye loading time and concentration.</li><li>- Use calibrated pipettes and ensure proper mixing in the wells.</li><li>- Regularly check cell viability and morphology.</li></ul>
No response in calcium mobilization assay	<ul style="list-style-type: none"><li>- Low or no MCHR1 expression in cells.</li><li>- Inactive [Ala17]-MCH.</li><li>- Problems with the dye or plate reader settings.</li><li>- Incorrect assay buffer composition.</li></ul>	<ul style="list-style-type: none"><li>- Verify MCHR1 expression in your cell line (e.g., by qPCR or Western blot).</li><li>- Test a fresh aliquot of [Ala17]-MCH.</li><li>- Use a positive control for calcium mobilization (e.g., ATP).</li></ul>

Check the filter sets and settings on the plate reader.-  
Ensure the assay buffer contains appropriate concentrations of calcium.

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